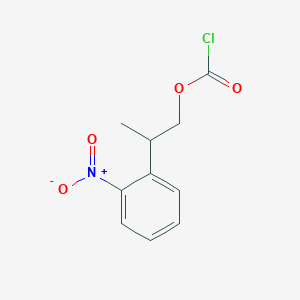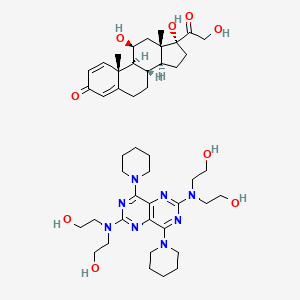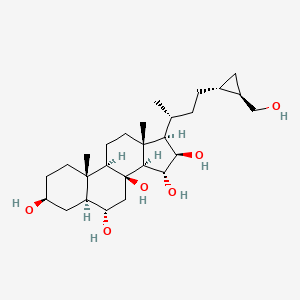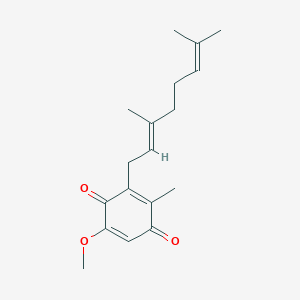
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone is a prenylquinone.
2-Polyprenyl-3-methyl-6-methoxy-1, 4-benzoquinone belongs to the class of organic compounds known as prenylquinones. These are quinones with a structure characterized by the quinone ring substituted by an prenyl side-chain. 2-Polyprenyl-3-methyl-6-methoxy-1, 4-benzoquinone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-polyprenyl-3-methyl-6-methoxy-1, 4-benzoquinone is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Biosynthesis and Precursor Function
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone, as a part of the ubiquinone biosynthetic pathway, is a significant compound in both bacterial and fungal organisms. Studies have shown its presence and precursor role in various species. For instance, it was identified in gram-negative bacteria like Escherichia coli, where it's involved in the biosynthesis of ubiquinones, essential components in cellular energy production processes (Whistance, Dillon, & Threlfall, 1969). Similarly, in fungi such as Aspergillus flavus, it acts as a precursor to ubiquinone-10, a key molecule in mitochondrial electron transport (Law, Threlfall, & Whistance, 1970).
Role in Cellular Processes
This compound's relevance extends to its impact on cellular processes, particularly in the energy production mechanism. In non-photosynthetic gram-negative bacteria, its derivatives are vital precursors for ubiquinones, which are crucial for cellular respiration and energy generation (Whistance, Brown, & Threlfall, 1970). Moreover, in the context of eukaryotic cells, like yeast, it is involved in the ubiquinone biosynthesis pathway, essential for mitochondrial function (Barkovich et al., 1997).
Chemical Properties and Synthesis
The chemical properties of 2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone have been studied to understand its role in various biological contexts. Its electrochemical properties, for example, have been explored to understand its function in biological systems (Prince, Halbert, & Upton, 1987). Furthermore, efficient methods for synthesizing derivatives of this compound have been developed, highlighting its importance in scientific research (González et al., 2006).
Propiedades
Nombre del producto |
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone |
|---|---|
Fórmula molecular |
C18H24O3 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H24O3/c1-12(2)7-6-8-13(3)9-10-15-14(4)16(19)11-17(21-5)18(15)20/h7,9,11H,6,8,10H2,1-5H3/b13-9+ |
Clave InChI |
GKCNNWJPOJGTLV-UKTHLTGXSA-N |
SMILES isomérico |
CC1=C(C(=O)C(=CC1=O)OC)C/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1251672.png)
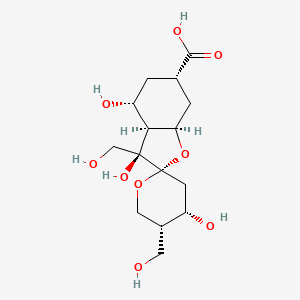
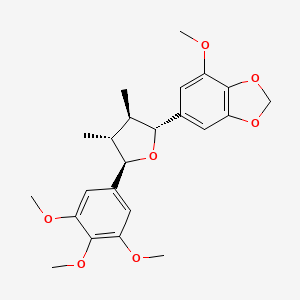
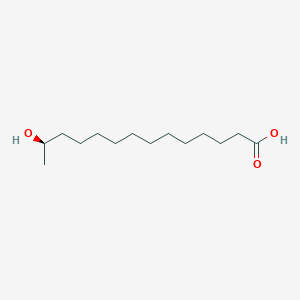
![(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1251676.png)
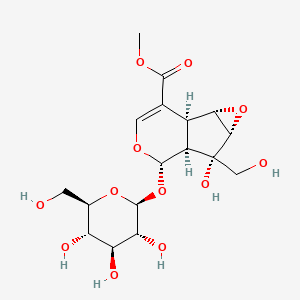
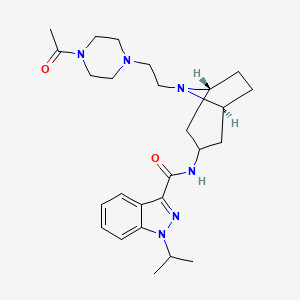
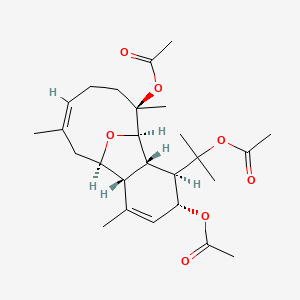
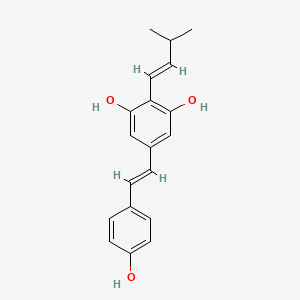
![3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1251686.png)
